Banksialactone A
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Overview
Description
Banksialactone A is a secondary metabolite isolated from the Australian fungus Aspergillus banksianus. It belongs to the class of isochromanones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Banksialactone A involves the cultivation of Aspergillus banksianus under specific conditions that promote the production of secondary metabolites. The compound is then extracted and purified using chromatographic techniques. The structure of this compound is confirmed through NMR spectroscopic data analysis and other advanced techniques .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation of Aspergillus banksianus.
Chemical Reactions Analysis
Types of Reactions
Banksialactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced biological activities. These derivatives are often tested for their cytotoxic, antibacterial, and antifungal properties .
Scientific Research Applications
Banksialactone A has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications
Biology: The compound is used to study the metabolic pathways of fungi and the production of secondary metabolites
Medicine: This compound and its derivatives are investigated for their cytotoxic, antibacterial, and antifungal activities, making them potential candidates for drug development
Industry: The compound’s unique structure and biological activities make it a potential candidate for the development of new agrichemicals and cellular probes
Mechanism of Action
The mechanism of action of Banksialactone A involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by modulating the activity of enzymes and other proteins involved in cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
Similar Compounds
Banksialactone A is structurally similar to other isochromanones and isocoumarins, such as banksialactones B-I and banksiamarins A and B .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups and its specific biological activities. The compound’s ability to undergo various chemical modifications also makes it a versatile scaffold for the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHKKOGWSXLRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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